molecular formula C16H15N5O B2867376 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide CAS No. 1421501-59-8

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide

Cat. No.: B2867376
CAS No.: 1421501-59-8
M. Wt: 293.33
InChI Key: AVPGXFZHEKHOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring, and an ethylbenzamide group

Preparation Methods

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide typically involves multi-step reactions One common synthetic route includes the formation of the pyrazole ring followed by its fusion with a pyrimidine ringReaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include ethanol, sodium borohydride, and various catalysts.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

4-ethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-2-12-4-6-13(7-5-12)15(22)20-14-10-17-16(18-11-14)21-9-3-8-19-21/h3-11H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPGXFZHEKHOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.